molecular formula C16H15F3N6S B6461201 2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2548990-82-3

2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6461201
CAS No.: 2548990-82-3
M. Wt: 380.4 g/mol
InChI Key: GJEOQTXTXLPACT-UHFFFAOYSA-N
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Description

2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H15F3N6S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.10310016 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

Similar compounds have been found to inhibit egfr . EGFR inhibitors, like this compound, bind to the EGFR and prevent activation of the receptor. This inhibits the downstream signaling pathways, leading to reduced cell proliferation and survival.

Biochemical Pathways

These include the MAPK, Akt, and JNK pathways, which control gene expression, cell proliferation, and survival, as well as other processes, such as differentiation, adhesion, migration, and repair .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an EGFR inhibitor, it could potentially reduce cell proliferation and survival, which could be beneficial in the treatment of certain types of cancer .

Properties

IUPAC Name

4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6S/c1-10-22-12(16(17,18)19)8-13(23-10)24-3-5-25(6-4-24)15-14-11(2-7-26-14)20-9-21-15/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEOQTXTXLPACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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